molecular formula C27H38N2O8 B12676493 N-Butyl-N-(2-(diethylamino)ethyl)-1-naphthamide citrate CAS No. 80095-31-4

N-Butyl-N-(2-(diethylamino)ethyl)-1-naphthamide citrate

Cat. No.: B12676493
CAS No.: 80095-31-4
M. Wt: 518.6 g/mol
InChI Key: ROPZWLPGYFZSSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Butyl)(2-(diethylammonio)ethyl)(1-naphthoyl)ammonium hydrogen citrate is a complex organic compound with the molecular formula C21H30N2O.C6H8O7 and a molecular weight of 518.59922 g/mol. This compound is known for its unique structure, which includes a butyl group, a diethylammonioethyl group, and a naphthoyl group, all linked to an ammonium hydrogen citrate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butyl)(2-(diethylammonio)ethyl)(1-naphthoyl)ammonium hydrogen citrate typically involves a multi-step process The initial step often includes the formation of the naphthoyl group through a Friedel-Crafts acylation reactionThe final step involves the addition of the butyl group and the formation of the ammonium hydrogen citrate moiety through a series of condensation and neutralization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(Butyl)(2-(diethylammonio)ethyl)(1-naphthoyl)ammonium hydrogen citrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include oxides, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(Butyl)(2-(diethylammonio)ethyl)(1-naphthoyl)ammonium hydrogen citrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies involving cellular signaling and molecular interactions.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Butyl)(2-(diethylammonio)ethyl)(1-naphthoyl)ammonium hydrogen citrate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (Butyl)(2-(dimethylammonio)ethyl)(1-naphthoyl)ammonium hydrogen citrate
  • (Butyl)(2-(diethylammonio)ethyl)(2-naphthoyl)ammonium hydrogen citrate
  • (Butyl)(2-(diethylammonio)ethyl)(1-benzoyl)ammonium hydrogen citrate

Uniqueness

(Butyl)(2-(diethylammonio)ethyl)(1-naphthoyl)ammonium hydrogen citrate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications.

Properties

CAS No.

80095-31-4

Molecular Formula

C27H38N2O8

Molecular Weight

518.6 g/mol

IUPAC Name

N-butyl-N-[2-(diethylamino)ethyl]naphthalene-1-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C21H30N2O.C6H8O7/c1-4-7-15-23(17-16-22(5-2)6-3)21(24)20-14-10-12-18-11-8-9-13-19(18)20;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-14H,4-7,15-17H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

ROPZWLPGYFZSSN-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCN(CC)CC)C(=O)C1=CC=CC2=CC=CC=C21.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Related CAS

94157-87-6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.